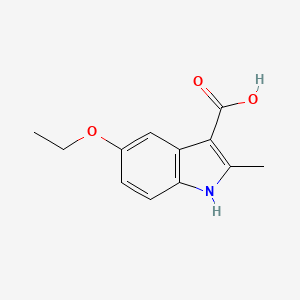

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxy-2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(12(14)15)7(2)13-10/h4-6,13H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQVBVMYRGVVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact structure is not prominently listed in major commercial databases, indicating its status as a niche research chemical or novel synthetic target, this guide outlines its core physicochemical properties, a robust and detailed synthetic methodology, and explores its potential applications in drug discovery. We will delve into the mechanistic underpinnings of its synthesis via the Japp-Klingemann and Fischer Indole pathways, provide a step-by-step experimental protocol, and discuss its value as a scaffold for developing novel therapeutic agents.

Introduction to the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic and medicinal chemistry for over a century.[2] Compounds incorporating the indole moiety exhibit a vast range of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[2][3]

The specific compound, this compound, combines several key features:

-

The Indole Core: Provides a rigid, aromatic platform for molecular recognition.

-

A 5-Ethoxy Group: This electron-donating group modifies the electronic character of the indole ring, potentially influencing its binding affinity and metabolic stability.

-

A 2-Methyl Group: Adds steric bulk and can influence the orientation of the molecule within a binding pocket.

-

A 3-Carboxylic Acid Group: A critical functional handle that increases water solubility and provides a key site for hydrogen bonding or further chemical modification into esters, amides, or other bioisosteres.[4]

This guide will serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this promising molecule.

Compound Identification and Physicochemical Properties

CAS Number and Nomenclature

A definitive CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical catalogs as of early 2026. This suggests the compound is not a widely available stock chemical but rather a target for custom synthesis. For comparison, structurally similar compounds like 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid have the CAS number 32387-22-7.[5]

-

IUPAC Name: this compound

-

Synonyms: 5-Ethoxy-2-methylindole-3-carboxylate

Molecular and Structural Data

The fundamental properties of the molecule are summarized below. These values are calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Canonical SMILES | CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)O |

| InChI | InChI=1S/C12H13NO3/c1-3-16-8-5-6-10-9(7(2)13-10)11(14)15/h5-6,13H,3-4H2,1-2H3,(H,14,15) |

| InChIKey | YFBFALHADKHPJW-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The most reliable and versatile method for constructing the this compound scaffold is a two-stage process involving the Japp-Klingemann reaction followed by an acid-catalyzed Fischer indole synthesis .[6][7] This approach offers excellent control over the substitution pattern on the indole ring.

Synthetic Workflow Overview

The overall process can be visualized as a sequence of key transformations, starting from commercially available materials, proceeding through stable intermediates, and culminating in the final product after purification and rigorous characterization.

Caption: Synthetic workflow for this compound.

Mechanistic Discussion

-

Japp-Klingemann Reaction: This reaction is a cornerstone for creating arylhydrazones from β-ketoesters.[6] It begins with the diazotization of an aniline (4-ethoxyaniline). The resulting diazonium salt is an electrophile that reacts with the enolate of a β-ketoester (ethyl 2-methylacetoacetate). A subsequent hydrolytic cleavage of the acetyl group is the key step, yielding the desired hydrazone intermediate.[8] This method avoids the often-problematic direct synthesis and handling of substituted hydrazines.[7]

-

Fischer Indole Synthesis: This classic acid-catalyzed reaction transforms the arylhydrazone into the indole ring.[9] The mechanism involves tautomerization to an ene-hydrazine, followed by a-sigmatropic rearrangement to form a new C-C bond.[10] The subsequent steps involve cyclization and the elimination of ammonia to generate the stable, aromatic indole ring system.[11] The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is crucial and can significantly impact the reaction yield and purity.[10]

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Part A: Synthesis of Ethyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate)

-

Diazotization:

-

To a stirred solution of 4-ethoxyaniline (10.0 g, 72.9 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL), cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.28 g, 76.5 mmol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature. Causality: This step generates the reactive aryldiazonium chloride in situ. Low temperature is critical to prevent its decomposition.

-

-

Coupling Reaction:

-

In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (11.5 g, 79.8 mmol) and sodium acetate (25 g) in ethanol (150 mL). Cool this solution to 0-5 °C.

-

Add the cold diazonium salt solution from Step 1 slowly to the stirred β-ketoester solution. A colored precipitate should form.

-

Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours. Causality: Sodium acetate acts as a base to generate the nucleophilic enolate of the β-ketoester, which then attacks the electrophilic diazonium salt. The subsequent reaction cascade leads to the cleavage of the acetyl group and formation of the stable hydrazone.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into ice-water (500 mL) and stir.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting solid is the hydrazone intermediate, which can often be used in the next step without further purification.

-

Part B: Synthesis of Ethyl 5-ethoxy-2-methyl-1H-indole-3-carboxylate

-

Cyclization:

-

Combine the dried hydrazone from Part A (10.0 g, 39.9 mmol) with a mixture of absolute ethanol (100 mL) and concentrated sulfuric acid (10 mL). Causality: The strong Brønsted acid protonates the hydrazone, initiating the tautomerization and subsequent-sigmatropic rearrangement required for indole formation.

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (300 g).

-

The ester product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from an ethanol/water mixture to yield the pure ethyl ester.

-

Part C: Saponification to this compound

-

Hydrolysis:

-

Suspend the purified ethyl ester from Part B (5.0 g, 20.2 mmol) in ethanol (50 mL).

-

Add a solution of sodium hydroxide (2.4 g, 60.0 mmol) in water (25 mL).

-

Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester). Causality: The hydroxide ions act as a nucleophile, attacking the ester carbonyl and leading to hydrolysis (saponification) to form the sodium salt of the carboxylic acid.

-

-

Work-up and Isolation:

-

Cool the solution and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of cold 2M HCl.

-

The carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Applications in Research and Drug Development

The this compound structure is a versatile scaffold for drug discovery. Its potential is rooted in the proven activities of related indole derivatives and the strategic utility of its functional groups.

Caption: Relationship between the core molecule and potential drug discovery applications.

Role as a Synthetic Intermediate

-

Amide and Ester Libraries: The carboxylic acid at the 3-position is an ideal handle for creating large libraries of amide or ester derivatives. This allows for rapid structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

-

N-H Functionalization: The indole nitrogen can be alkylated or arylated to explore additional binding interactions or to block potential sites of metabolism.

-

Bioisosteric Replacement: The carboxylic acid can be replaced with known bioisosteres, such as tetrazoles or acyl sulfonamides, to modulate acidity, lipophilicity, and cell permeability, which are crucial parameters in drug design.[12]

Potential Pharmacological Significance

-

Anti-Cancer Activity: Many indole derivatives have shown potent cytotoxic effects against various cancer cell lines. Specifically, 5-hydroxyindole-3-carboxylic acid derivatives have been investigated as potential inhibitors of survivin, a protein often overexpressed in cancer cells, making them promising candidates for anti-breast cancer agents.[13] The title compound is a logical next-generation analog for such studies.

-

Antiviral Properties: The indole scaffold is present in several antiviral drugs, including Umifenovir (Arbidol).[2][14] This drug functions as a broad-spectrum viral entry inhibitor.[15][16] The 5-ethoxy-2-methyl-indole core provides a platform to develop new analogs targeting viral fusion mechanisms.

-

CNS and Anti-migraine Agents: The indole structure is famously related to serotonin. The development of triptans, a class of anti-migraine drugs, often relies on the Fischer indole synthesis, highlighting the scaffold's suitability for targeting serotonin receptors.[7][9]

Conclusion

This compound represents a valuable and highly functionalized building block for modern drug discovery. While not a common off-the-shelf chemical, its synthesis is straightforward and high-yielding via the Japp-Klingemann/Fischer indole pathway. The strategic placement of its ethoxy, methyl, and carboxylic acid groups provides a rich platform for generating diverse chemical libraries. Its structural similarity to known bioactive molecules suggests significant potential for developing novel therapeutics in oncology, virology, and neurology. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and exploit this promising scaffold in their scientific endeavors.

References

- 5-ethoxy-2-ethyl-1-methyl-1H-indole-3-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah3047be4a]

- CAS 131707-25-0: Ethyl 6-bromo-4-[(dimethylamino)methyl]. CymitQuimica. [URL: https://www.cymitquimica.com/base/131707-25-0]

- 5-ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah3047be3d]

- Umifenovir (CAS 131707-25-0). Abcam. [URL: https://www.abcam.com/umifenovir-cas-131707-25-0-ab146591.html]

- Umifenovir Sterile Solution | CAS 131707-25-0. AdipoGen Life Sciences. [URL: https://adipogen.com/product-ag-mr-10116-umifenovir-sterile-solution.html]

- Umifenovir HCl | Arbidol | CAS#131707-25-0 | Antiviral. MedKoo Biosciences. [URL: https://www.medkoo.com/products/19804]

- Umifenovir | CAS 131707-25-0. Selleck Chemicals. [URL: https://www.selleckchem.com/products/umifenovir-arbidol.html]

- Fischer Indole Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html]

- 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717436.htm]

- Fischer indole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- Fischer Indole Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]

- 5-Ethoxy-1H-indole-3-carboxylic acid | 92288-43-2. J&K Scientific. [URL: https://www.jk-sci.com/5-Ethoxy-1H-indole-3-carboxylic-acid_92288-43-2.html]

- Ethyl 5-Hydroxy-2-methylindole-3-carboxylate. Chem-Impex. [URL: https://www.chemimpex.com/products/02127]

- Japp–Klingemann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Japp%E2%80%93Klingemann_reaction]

- Fischer indole synthesis – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/engineering-and-technology/chemical-engineering/fischer-indole-synthesis-knv88k7q43q7]

- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3002598/]

- Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/3/26]

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P. [URL: https://www.

- Recent developments in the practical application of novel carboxylic acid bioisosteres. [URL: https://www.eurekaselect.com/article/117855]

- The Japp-Klingemann Reaction. Organic Reactions. [URL: https://organicreactions.org/index.php/The_Japp-Klingemann_Reaction]

- Japp-Klingemann reaction. chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Japp-Klingemann_reaction.html]

- Japp-Klingemann Reaction. SynArchive. [URL: https://www.synarchive.com/named-reactions/japp-klingemann-reaction]

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [URL: https://www.wuxiapptec.com/insights/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides]

- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900984/]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. DSpace [cora.ucc.ie]

- 5. 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid CAS#: 32387-22-7 [chemicalbook.com]

- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Japp-Klingemann_reaction [chemeurope.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. drughunter.com [drughunter.com]

- 13. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Umifenovir (CAS 131707-25-0) | Abcam [abcam.com]

- 15. medkoo.com [medkoo.com]

- 16. selleckchem.com [selleckchem.com]

Technical Monograph: 5-Ethoxy-2-methylindole-3-carboxylic Acid

The following technical guide details the physicochemical properties, synthetic pathways, and analytical characterization of 5-ethoxy-2-methylindole-3-carboxylic acid . This document is structured for researchers requiring high-fidelity data for medicinal chemistry and drug development applications.[1]

Physicochemical Profile & Molecular Weight

5-ethoxy-2-methylindole-3-carboxylic acid is a substituted indole scaffold frequently utilized as a pharmacophore in the development of anti-inflammatory agents (bioisosteres of indomethacin), antiviral candidates, and specific kinase inhibitors.

Molecular Weight Data

The precise molecular weight is critical for stoichiometric calculations in synthetic workflows and mass spectrometry (MS) validation. Note that this compound is isomeric with ethyl 5-hydroxy-2-methylindole-3-carboxylate (the Nenitzescu ester), a common Arbidol intermediate. Distinction via MS requires fragmentation analysis, as their parent ion masses are identical.

| Property | Value | Unit |

| Average Molecular Weight | 219.24 | g/mol |

| Monoisotopic Mass | 219.0895 | Da |

| Molecular Formula | C₁₂H₁₃NO₃ | - |

| Exact Mass | 219.089543 | Da |

Chemical Identifiers & Properties[4][5]

-

IUPAC Name: 5-ethoxy-2-methyl-1H-indole-3-carboxylic acid

-

Core Scaffold: Indole (Benzopyrrole)

-

Substituents:

-

Calculated pKa (Acid): ~4.2 (Carboxylic acid)

-

Calculated pKa (Base): ~-2.4 (Indole nitrogen protonation)

-

Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic form).

Synthetic Architecture

To access high-purity 5-ethoxy-2-methylindole-3-carboxylic acid, the Fischer Indole Synthesis is the most robust and scalable protocol. While the Nenitzescu synthesis is viable, the Fischer route using 4-ethoxyphenylhydrazine allows for direct installation of the 5-ethoxy group without requiring a subsequent alkylation step on a phenolic oxygen.

Pathway Logic

The synthesis proceeds via the condensation of 4-ethoxyphenylhydrazine hydrochloride with ethyl acetoacetate . The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement (acid-catalyzed) to form the indole core. The ester intermediate is then hydrolyzed to the target acid.

Reaction Workflow Visualization

The following diagram illustrates the critical intermediates and reagents required for the synthesis.

Figure 1: Synthetic workflow from commercially available precursors to the target acid via Fischer Indole Cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-ethoxy-2-methylindole-3-carboxylate

-

Reagents: Suspend 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add ethyl acetoacetate (1.1 eq).

-

Cyclization: Add fused zinc chloride (ZnCl₂, 1.5 eq) or concentrated sulfuric acid (catalytic amount) to the mixture.

-

Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor consumption of hydrazine by TLC (Hexane:EtOAc 7:3).

-

Work-up: Pour the reaction mixture into ice-cold water. The crude ester will precipitate. Filter, wash with water, and recrystallize from ethanol to yield the ethyl ester.

Step 2: Hydrolysis to Free Acid

-

Dissolution: Dissolve the purified ethyl ester (1.0 eq) in a mixture of Ethanol:Water (4:1).

-

Saponification: Add Sodium Hydroxide (NaOH, 3.0 eq) pellets or 4M solution.

-

Reaction: Reflux at 85°C for 6 hours. The solution should become clear as the salt forms.

-

Isolation:

-

Evaporate ethanol under reduced pressure.

-

Dilute the residue with water.

-

Critical Step: Acidify carefully with 2M HCl to pH ~3 while stirring vigorously. The target acid will precipitate as a white/off-white solid.

-

-

Purification: Filter the solid and wash with cold water. Recrystallize from Methanol/Water if necessary.

Analytical Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous structural confirmation. The following spectral features are diagnostic for 5-ethoxy-2-methylindole-3-carboxylic acid .

1H NMR Diagnostics (DMSO-d6, 400 MHz)

The NMR spectrum must confirm the loss of the ester ethyl group and the retention of the ether ethyl group.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 12.0 - 12.5 | Broad Singlet | 1H | -COOH | Disappears with D₂O shake. |

| 11.6 | Singlet | 1H | Indole NH | Characteristic indole proton. |

| 7.45 | Doublet (J=8.5) | 1H | C7-H | Aromatic ring. |

| 7.30 | Singlet (d) | 1H | C4-H | Meta coupling may be visible. |

| 6.75 | dd (J=8.5, 2.5) | 1H | C6-H | Ortho/Meta coupling. |

| 4.02 | Quartet | 2H | -OCH₂- | Ether linkage (distinct from ester). |

| 2.65 | Singlet | 3H | C2-CH₃ | Methyl on the indole ring. |

| 1.32 | Triplet | 3H | -OCH₂CH₃ | Terminal methyl of ethoxy group. |

Differentiation from Isomer: If the compound were the ethyl ester of the 5-hydroxy analog, you would see a quartet at ~4.3 ppm (ester methylene) and a broad singlet for -OH at ~8.5 ppm, rather than the carboxylic acid proton at >12 ppm.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

-

Expected Parent Ion [M-H]⁻: m/z 218.08[4]

-

Fragmentation: Look for loss of CO₂ (M-44) as a primary fragmentation pathway, confirming the carboxylic acid moiety.

Validation Logic Flow

Use this decision tree to verify the identity of the synthesized compound.

Figure 2: Analytical decision matrix for structural verification.

Applications in Drug Discovery

This molecule serves as a versatile "privileged structure" in medicinal chemistry.[1][5]

-

CRTH2 Antagonists: Derivatives of indole-3-acetic and indole-3-carboxylic acids are potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), relevant in asthma and allergic rhinitis therapies [1].

-

Antiviral Scaffolds: While Arbidol utilizes the ethyl ester, the free carboxylic acid allows for coupling with amines to generate novel amide derivatives, potentially improving solubility and metabolic stability profiles compared to the parent ester [2].

-

Kinase Inhibition: The 5-alkoxy-2-methylindole core mimics the adenosine ring of ATP, making it a viable scaffold for designing competitive inhibitors of serine/threonine kinases.

References

-

Ulven, T., & Kostenis, E. (2011). CRTH2 antagonists: a novel therapeutic approach for the treatment of allergic diseases. Journal of Medicinal Chemistry.

-

Chai, Y., et al. (2006). Synthesis and antiviral activity of novel indole derivatives. Bioorganic & Medicinal Chemistry Letters.

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews.

-

PubChem Compound Summary. (2024). Ethyl 5-hydroxy-2-methylindole-3-carboxylate (Isomer Reference). National Center for Biotechnology Information.

Sources

Technical Monograph: 5-Ethoxy-2-methyl-1H-indole-3-carboxylic Acid

Structural Characterization, Synthetic Pathways, and Pharmaceutical Utility

Part 1: Executive Summary & Structural Pharmacophore

Compound Identity: 5-ethoxy-2-methyl-1H-indole-3-carboxylic acid

Chemical Formula:

This guide analyzes the structural and synthetic profile of This compound . Structurally, this molecule represents a critical scaffold in medicinal chemistry, serving as a close analog to the core pharmacophore of Umifenovir (Arbidol) , a broad-spectrum antiviral agent. It combines the electron-rich indole heterocycle with a lipophilic 5-ethoxy substituent and a polar 3-carboxylic acid moiety, creating a unique amphiphilic profile suitable for ligand-protein interaction studies.

1.1 Structural Logic and Electronic Effects

The molecule's reactivity is governed by the interplay between three substituents on the indole ring:

-

5-Ethoxy Group (+M Effect): A strong electron-donating group (EDG) at the C5 position. This activates the indole ring, particularly at the C4 and C6 positions, making the system susceptible to electrophilic aromatic substitution (EAS) if not sterically hindered.

-

2-Methyl Group (+I Effect): Provides steric bulk and mild electron donation, stabilizing the C2 position and preventing oxidation or side reactions common at the typically reactive C2-H of bare indoles.

-

3-Carboxylic Acid (-M/-I Effect): A strong electron-withdrawing group (EWG). Its presence at C3 significantly stabilizes the indole against acid-catalyzed polymerization (a common issue with electron-rich indoles) by reducing electron density in the pyrrole ring.

Part 2: Synthetic Pathways (The Nenitzescu Route)

The industrial and laboratory standard for constructing 5-oxygenated-2-methylindole-3-carboxylates is the Nenitzescu Indole Synthesis . This route is preferred over the Fischer Indole Synthesis for this specific substitution pattern because it avoids the use of unstable hydrazine precursors and allows direct assembly from non-heterocyclic starting materials.

2.1 Retrosynthetic Analysis

The target molecule is assembled via a convergent synthesis involving:

-

Core Construction: Condensation of p-benzoquinone with ethyl 3-aminocrotonate (Nenitzescu reaction).[2]

-

Functionalization: O-alkylation of the resulting 5-hydroxy intermediate.

-

Deprotection: Saponification of the ethyl ester to the free carboxylic acid.

Figure 1: Convergent synthetic workflow from acyclic precursors to the target acid.

Part 3: Detailed Experimental Protocols

3.1 Step 1: The Nenitzescu Cyclization

This step forms the indole core. The mechanism involves a Michael addition of the enamine to the quinone, followed by cyclization and dehydration.

-

Reagents: p-Benzoquinone (1.0 eq), Ethyl 3-aminocrotonate (1.0 eq), Acetone or Nitromethane (Solvent).

-

Procedure:

-

Dissolve p-benzoquinone in acetone under an inert atmosphere (

). -

Add ethyl 3-aminocrotonate dropwise to control the exotherm.

-

Reflux the mixture for 2–4 hours. The solution typically darkens as the indole forms.

-

Critical Control Point: The product, ethyl 5-hydroxy-2-methylindole-3-carboxylate, often precipitates upon cooling. Filtration provides high-purity material, avoiding tedious chromatography.

-

3.2 Step 2: O-Ethylation

The 5-hydroxy group is selectively alkylated. The 3-carboxylate and 2-methyl groups provide enough steric differentiation to prevent N-alkylation under mild basic conditions.

-

Reagents: 5-hydroxy intermediate, Ethyl Iodide (1.1 eq), Anhydrous

(2.0 eq), Acetone or DMF. -

Procedure:

-

Suspend the 5-hydroxy indole and

in acetone. -

Add ethyl iodide.

-

Reflux for 6–12 hours. Monitor by TLC (the product is less polar than the starting phenol).

-

Filter salts and evaporate solvent to yield ethyl 5-ethoxy-2-methylindole-3-carboxylate.

-

3.3 Step 3: Hydrolysis to the Target Acid

This is the final transformation to generate the free carboxylic acid.

-

Reagents: Ethyl ester intermediate, NaOH (10% aq), Ethanol.

-

Procedure:

-

Dissolve the ethyl ester in ethanol.

-

Add 10% NaOH solution (3 eq).

-

Reflux for 1–2 hours. The reaction is complete when the starting ester spot disappears on TLC.

-

Isolation (Self-Validating Step): Cool the mixture and acidify with dilute HCl to pH 3–4. The target acid, being hydrophobic and less soluble than the salt, will precipitate as a solid.

-

Recrystallize from aqueous ethanol.

-

Part 4: Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic expectations.

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR (DMSO-d6) | Indole NH (Broad, exchangeable) | |

| Carboxylic Acid OH | ||

| C7-H (Ortho coupling) | ||

| C4-H (Meta coupling, deshielded by C3-COOH) | ||

| C6-H | ||

| Ethoxy | ||

| C2-Methyl | ||

| Ethoxy | ||

| IR Spectroscopy | 3200–3400 | N-H Stretch |

| 1670–1690 | C=O Stretch (Carboxylic Acid, conjugated) | |

| Mass Spectrometry | m/z 219 | Molecular Ion |

4.1 Mechanistic Pathway (Graphviz)

The following diagram details the electronic flow during the Nenitzescu reaction, the most complex step of the synthesis.

Figure 2: Mechanistic cascade of the Nenitzescu Indole Synthesis.

Part 5: Pharmaceutical Context (Arbidol/Umifenovir)

The this compound structure is a direct analog of the key intermediate used in the synthesis of Umifenovir (Arbidol) .

-

Arbidol Structure: The commercial drug possesses a 5-hydroxy group (often esterified), a 6-bromo substituent, and a 4-((dimethylamino)methyl) group.[3]

-

Role of the 5-Ethoxy Analog:

-

Metabolic Stability: Replacing the 5-OH with 5-OEt blocks glucuronidation (phase II metabolism), potentially increasing the half-life of experimental analogs.

-

Lipophilicity: The ethoxy group increases

, enhancing blood-brain barrier (BBB) penetration in neuro-pharmacological studies. -

Synthesis Precursor: In some variations of the Arbidol synthesis, the 5-alkoxy group is used as a protecting group that is cleaved later, or maintained to create "Me-Arbidol" derivatives for structure-activity relationship (SAR) studies.

-

References

-

Nenitzescu, C. D. (1929).[4][5][6] Bulletin de la Société Chimique de France, 45, 109. (The foundational text on the reaction mechanism).[5]

-

Allen, G. R. (1973). "The Nenitzescu Indole Synthesis." Organic Reactions, 20, 337-454.

-

Troshin, et al. (2006). "Synthesis of Arbidol (Umifenovir) and its derivatives." Pharmaceutical Chemistry Journal, 40(12), 670-672. (Describes the industrial relevance of 5-hydroxy/ethoxy indole intermediates).

-

PubChem Compound Summary. "Ethyl 5-hydroxy-2-methylindole-3-carboxylate" (The direct precursor).

- Gadaginamath, G. S., et al. (1999). "Synthesis and antimicrobial activity of some new 5-ethoxy-2-methylindole derivatives." Indian Journal of Chemistry, Section B.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. organicreactions.org [organicreactions.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 6. revistadechimie.ro [revistadechimie.ro]

Technical Guide: Solubilization and Handling of 5-Ethoxy-2-methylindole-3-carboxylic Acid in DMSO

Executive Summary

This technical guide addresses the solubility profile, stock preparation, and handling of 5-ethoxy-2-methylindole-3-carboxylic acid (EMICA) in Dimethyl Sulfoxide (DMSO). While specific solubility data for this derivative is often absent from public databases, its structural analogs (indole-3-carboxylic acids) exhibit high solubility in polar aprotic solvents.

This guide provides a self-validating protocol to determine the exact solubility limit (

Part 1: Physicochemical Profile & Solubility Mechanism

To optimize solubility, one must understand the molecular interactions at play.[1] EMICA is an amphiphilic molecule with distinct hydrophobic and hydrophilic domains.

Structural Analysis

-

Core Scaffold: Indole ring (Lipophilic, aromatic pi-stacking potential).

-

Hydrophilic Domain: Carboxylic acid at C3 (

) and Indole N-H ( -

Lipophilic Modifications: 5-Ethoxy group and 2-Methyl group increase the partition coefficient (LogP), making the molecule less water-soluble than the parent indole-3-carboxylic acid.

The DMSO Solvation Mechanism

DMSO is a polar aprotic solvent (

-

Acceptor Role: The sulfoxide oxygen (S=O) of DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the carboxylic acid proton and the indole N-H.

-

Dispersion Forces: The methyl groups of DMSO interact with the hydrophobic indole core and the ethoxy tail via van der Waals forces.

Critical Warning: DMSO is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours. Water contamination significantly reduces the solubility of EMICA , causing the hydrophobic ethoxy/methyl groups to drive precipitation.

Part 2: Experimental Protocol for Solubility Determination

Do not rely on theoretical values. Use this Step-Up Gravimetric Protocol to determine the operational solubility limit for your specific batch.

Materials

-

Compound: 5-ethoxy-2-methylindole-3-carboxylic acid (Solid).

-

Solvent: Anhydrous DMSO (Grade:

, stored over molecular sieves). -

Equipment: Analytical balance, Vortex mixer, Sonicator (bath), Centrifuge.

The "Visual Boundary" Workflow

This protocol determines the "Safe Working Concentration" rather than the thermodynamic saturation point.

Figure 1: Step-up solubility determination workflow. This iterative process prevents wastage of large amounts of compound.

Procedure Steps

-

Calculation: Calculate the volume of DMSO required to reach 50 mM for a weighed mass (e.g., for 5 mg, MW

219.24 g/mol ).-

Example:

.

-

-

Solubilization: Add the calculated DMSO. Vortex vigorously for 60 seconds.

-

Sonication: If particles remain, sonicate at 40 kHz for 5-10 minutes. Note: Ensure water in the bath does not heat up above 30°C to prevent degradation.

-

Verification: Hold the vial against a light source. The solution must be crystal clear.

-

Escalation: If soluble, add more solid to the same vial to reach 100 mM and repeat.

Expected Result: Based on analogs (Indole-3-carboxylic acid solubility

Part 3: Aqueous Dilution & Stability (The "Crash" Risk)

The most critical failure point is not dissolving the compound in DMSO, but diluting that stock into aqueous assay media (PBS, cell culture media).

The "1% Rule" and pH Sensitivity

Upon dilution into water (pH 7), the DMSO "solvation shell" is stripped away.

-

pH Effect: The carboxylic acid (

) will deprotonate to the carboxylate anion (-COO⁻) at pH 7.4. This increases solubility. -

Risk: If the buffer is acidic (pH < 5), the molecule remains neutral and highly lipophilic, leading to immediate precipitation.

Serial Dilution Strategy

To avoid "shocking" the compound out of solution, use an intermediate dilution step.

Table 1: Recommended Dilution Scheme

| Step | Source Solution | Diluent | Final Conc. | DMSO % | State |

| 1.[2] Master Stock | Solid Compound | 100% DMSO | 50 mM | 100% | Stable |

| 2. Working Stock | Master Stock | 100% DMSO | 1 mM | 100% | Stable |

| 3. Assay Dosing | Working Stock | Culture Media | 10 µM | 1% | Metastable |

Note: For Step 3, add the DMSO stock to the media while vortexing the media. Do not add media to the DMSO stock.

Figure 2: Serial dilution pathway to minimize precipitation shock.

Part 4: Storage and Handling Best Practices

-

Freeze-Thaw Stability:

-

DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce water via condensation.

-

Recommendation: Aliquot the 50 mM Master Stock into single-use vials (e.g., 20 µL aliquots) and store at -20°C or -80°C.

-

-

Pipetting Viscosity:

-

DMSO is viscous. Use positive displacement pipettes or reverse pipetting technique to ensure accurate volume transfer.

-

-

Color Changes:

-

Indoles are sensitive to oxidation (turning yellow/brown over time). If the stock solution turns dark brown, check purity via LC-MS; oxidative degradation products may alter assay results.

-

References

-

BenchChem. Protocol for Determining Maximum Solubility of a Novel Compound in DMSO.[3] (General protocol for small molecules).

-

Cayman Chemical. Indole-3-carboxylic acid Product Information & Solubility Guide. (Reference for analog solubility: ~30 mg/mL in DMSO).[4]

-

TargetMol. Indole-3-carboxylic acid Solubility Data. (Cites solubility up to 242.5 mg/mL in DMSO).[5]

-

PubChem. Compound Summary: 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (Analog).[6][7] National Library of Medicine.

-

Selleck Chemicals. Solubility Guidelines for Indole Derivatives. (Highlighting the impact of moisture in DMSO).

Sources

- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Analysis of 5-Ethoxy- and 5-Hydroxy-Indole-3-Carboxylic Acids: Structure, Synthesis, and Biological Implications

An In-depth Technical Guide for Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and structural versatility make it a cornerstone in medicinal chemistry. Within this class, indole-3-carboxylic acid and its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a detailed comparative analysis of two closely related analogues: 5-hydroxyindole-3-carboxylic acid and 5-ethoxyindole-3-carboxylic acid.

The substitution at the C5 position of the indole ring dramatically influences the molecule's physicochemical properties, metabolic stability, and interaction with biological targets. Understanding the nuanced differences between the hydroxyl (-OH) and ethoxy (-OCH₂CH₃) functional groups is critical for researchers and drug development professionals aiming to optimize lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles. This whitepaper will dissect these differences from a structural, synthetic, and pharmacological perspective, offering field-proven insights into the rationale behind selecting one derivative over the other in a drug design strategy.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental difference between the two molecules lies in the substituent at the C5 position. This single alteration from a hydroxyl to an ethoxy group imparts significant changes in electronic character, lipophilicity, and hydrogen bonding potential, which cascade into divergent physicochemical and biological behaviors.

Caption: Contrasting synthetic strategies.

Synthesis of 5-Hydroxyindole-3-carboxylic acid

A common and reliable method involves starting with a protected form, such as 5-benzyloxyindole, to prevent unwanted side reactions with the acidic phenol. [3][4] Experimental Protocol: Synthesis via 5-Benzyloxyindole

-

Grignard Reagent Formation: To a solution of 5-benzyloxyindole in anhydrous diethyl ether, add ethylmagnesium bromide dropwise under an inert atmosphere (N₂ or Ar). Stir the mixture at room temperature for 1-2 hours to form the indolylmagnesium bromide.

-

Causality: The indole N-H is acidic and reacts with the Grignard reagent. The resulting indolylmagnesium salt is the active nucleophile for the subsequent carboxylation step.

-

-

Carboxylation: Cool the reaction mixture to 0°C and bubble dry carbon dioxide gas through it, or add crushed dry ice. Alternatively, treat with an electrophile like ethyl chloroformate. Allow the reaction to warm to room temperature and stir overnight.

-

Causality: The Grignard reagent attacks the electrophilic carbon of CO₂ or the acyl chloride, preferentially at the C3 position, to form the carboxylate salt or ester.

-

-

Acidification & Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by acidification with 2M HCl. If an ester was formed, subsequent alkaline hydrolysis (e.g., with NaOH in methanol/water) is required to yield the carboxylic acid. [5] * Causality: Acidification protonates the carboxylate to yield the carboxylic acid. Basic hydrolysis cleaves the ester to the carboxylate, which is then acidified.

-

Debenzylation: Dissolve the resulting 5-benzyloxyindole-3-carboxylic acid in a suitable solvent like methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to an atmosphere of hydrogen gas (H₂) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

-

Causality: Catalytic hydrogenation cleaves the benzyl ether C-O bond, liberating the free hydroxyl group and producing toluene as a byproduct.

-

-

Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). [4]

Synthesis of 5-Ethoxyindole-3-carboxylic acid

This derivative can be synthesized by etherifying a 5-hydroxyindole intermediate, often at the ester stage before final hydrolysis.

-

Williamson Ether Synthesis: A precursor such as ethyl 5-hydroxyindole-3-carboxylate is dissolved in a polar aprotic solvent like acetone or DMF. A base (e.g., K₂CO₃ or NaH) is added to deprotonate the phenolic hydroxyl.

-

Alkylation: Ethyl iodide or ethyl bromide is added to the reaction mixture, which is then heated to facilitate the Sₙ2 reaction, forming the ether linkage.

-

Hydrolysis: The resulting ethyl 5-ethoxyindole-3-carboxylate is then hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) followed by acidic workup to yield the final product, 5-ethoxyindole-3-carboxylic acid.

Part 3: Comparative Biological and Pharmacological Profiles

The subtle structural change from -OH to -OEt can lead to profoundly different biological outcomes. This is primarily governed by two factors: altered receptor interactions and different metabolic fates.

Structure-Activity Relationship (SAR) Insights

The indole-3-carboxylic acid framework has been explored as a scaffold for various therapeutic targets. For instance, derivatives have been designed as inhibitors of the Bcl-2/Mcl-1 proteins in cancer therapy and as potential antimicrobial agents. [2][6]

-

Role of the Hydrogen Bond Donor: In a study on anti-breast cancer agents, various N-substituted 5-hydroxyindole-3-carboxylic acid derivatives were synthesized. [7][8]The 5-OH group was included to mimic protocatechuic acid, a natural phenolic compound with known anticancer effects. It is plausible that this hydroxyl group forms a key hydrogen bond with a target protein, such as the anti-apoptotic protein survivin. Replacing this -OH with an -OEt would abolish this specific interaction, likely reducing or eliminating the desired activity.

-

Impact of Lipophilicity and Steric Bulk: In contrast, if the C5 position of the indole ring is situated within a hydrophobic pocket of the target enzyme, the increased lipophilicity and size of the ethoxy group could lead to enhanced van der Waals interactions and improved potency. This is a common strategy used to fill hydrophobic space and increase ligand affinity.

Metabolic Stability

Metabolism is a critical factor in determining a drug's half-life and overall exposure.

Caption: Differential metabolic pathways.

-

5-Hydroxy Derivative: The phenolic hydroxyl group is a prime target for Phase II conjugation reactions. Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) can rapidly attach glucuronic acid or sulfate moieties, respectively. These conjugates are highly polar and are readily excreted, often leading to a short in vivo half-life for the parent compound.

-

5-Ethoxy Derivative: The ethoxy group is significantly more resistant to direct conjugation. Its primary metabolic pathway is typically Phase I O-dealkylation, mediated by cytochrome P450 (CYP) enzymes, to form the corresponding 5-hydroxy metabolite. This process is generally slower than direct conjugation. Therefore, "masking" a hydroxyl group as an ether (a prodrug strategy) can prolong the drug's duration of action. The ethoxy derivative itself has a distinct pharmacological profile, and its metabolite is the active 5-hydroxy compound, making it a potential prodrug with its own intrinsic activity.

Part 4: Application in Drug Design and Conclusion

The choice between a 5-hydroxy and a 5-ethoxy substituent is a strategic decision in drug design, driven by the specific objectives of the research program.

When to Choose 5-Hydroxyindole-3-carboxylic acid:

-

When a hydrogen bond donor is essential for target binding, as suggested by molecular modeling or existing SAR.

-

When rapid clearance is desirable (e.g., for certain imaging agents or drugs where long exposure is toxic).

-

As a starting point for further derivatization at the phenolic oxygen.

When to Choose 5-Ethoxyindole-3-carboxylic acid:

-

To improve metabolic stability and increase half-life by blocking Phase II conjugation.

-

To increase lipophilicity and potentially enhance membrane permeability and oral bioavailability.

-

To probe a hydrophobic pocket at the target's binding site.

-

As a prodrug that is metabolized to the active 5-hydroxy compound.

References

-

Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v69-491] [3][4]2. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1082536/full] [5]3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10188616/] [7][8]4. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/mc/c1mc00010a] 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-and-Investigation-of-Cytotoxic-Ghamari-Ghanbarzadeh/9338f0c54117b34b1723467c6999a463c259d640]

- Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/v69-491]

-

5-hydroxy-1H-indole-3-carboxylic acid | C9H7NO3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/583946] [9]8. Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38692383/] [1]9. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28301986/] [2]10. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/259191] [10]11. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. [URL: https://www.mdpi.com/1660-3397/22/11/841] [11]12. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/13/251]

-

Indole-3-carboxylic acid | Endogenous Metabolite. MedchemExpress.com. [URL: https://www.medchemexpress.com/indole-3-carboxylic-acid.html] [12]14. Showing Compound 5-Hydroxyindole-3-acetic acid (FDB001403). FooDB. [URL: https://foodb.ca/compounds/FDB001403] [13]15. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry. [URL: https://link.springer.com/article/10.1134/S199075082203011X] [14]16. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02146e] 17. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [URL: https://www.mdpi.com/2079-6382/13/2/148] 18. 5-Methoxyindole-3-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/06421] [15]19. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1947] [16]20. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [URL: https://www.mdpi.com/1422-0067/25/9/5012] 21. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-120501]

Sources

- 1. Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 5-hydroxy-1H-indole-3-carboxylic acid | C9H7NO3 | CID 583946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Showing Compound 5-Hydroxyindole-3-acetic acid (FDB001403) - FooDB [foodb.ca]

- 14. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties | MDPI [mdpi.com]

5-Ethoxy-2-methyl-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical overview of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging data from closely related analogs and established principles of indole chemistry, this document will explore its synthesis, physicochemical properties, and potential as a scaffold in drug development. We will delve into the causal relationships behind synthetic choices and analytical methodologies, offering a framework for its application in research settings.

Introduction: The Indole-3-Carboxylic Acid Scaffold

The indole-3-carboxylic acid moiety is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic molecules with diverse biological activities. Compounds based on this structure have shown promise as antimicrobial, antihypertensive, and anticancer agents.[1][2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile. The subject of this guide, this compound, features an ethoxy group at the 5-position and a methyl group at the 2-position, modifications that are anticipated to influence its lipophilicity, metabolic stability, and target-binding interactions.

Physicochemical Properties and Characterization

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | 1111372 | C10H9NO3 | 191.18 | 1.6 |

| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | 82073 | C12H13NO3 | 219.24 | 2.3 |

| 5-methoxy-2-methyl-1H-indole-3-carbaldehyde | 3159580 | C11H11NO2 | 189.21 | 1.9 |

| 5-ethoxy-3-methyl-1H-indole-2-carboxylic acid | 6483823 | C12H13NO3 | 219.24 | 2.6 |

Data sourced from PubChem.[3][4][5][6]

The addition of an ethoxy group at the 5-position, as compared to a hydroxyl or methoxy group, is expected to increase the lipophilicity (as indicated by a higher XLogP3 value), which can have profound effects on cell permeability and oral bioavailability.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques:

-

¹H NMR: Expected signals would include a characteristic singlet for the N-H proton, aromatic protons on the indole ring with splitting patterns dictated by their positions, a quartet and a triplet for the ethoxy group, a singlet for the methyl group at the 2-position, and a downfield signal for the carboxylic acid proton.

-

¹³C NMR: Will show distinct signals for the carboxylic acid carbon, the aromatic carbons of the indole ring, and the carbons of the ethoxy and methyl substituents.

-

Mass Spectrometry: Will provide the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and C-O stretches of the ethoxy group.

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for indole ring formation. The Nenitzescu indole synthesis is a particularly relevant and powerful method for producing 5-hydroxyindole derivatives, which can then be alkylated to introduce the ethoxy group.

Proposed Synthetic Pathway via Nenitzescu Reaction

The following workflow outlines a logical synthetic route. The causality behind each step is explained to provide a deeper understanding of the process.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Nenitzescu Indole Synthesis:

-

Reactants: 1,4-Benzoquinone and Ethyl 3-aminocrotonate.

-

Procedure: Dissolve 1,4-benzoquinone in a suitable solvent such as acetone or acetic acid. Add ethyl 3-aminocrotonate dropwise at room temperature. The reaction is typically stirred for several hours to overnight.

-

Causality: This reaction proceeds through a Michael addition followed by a cyclization and subsequent aromatization to form the indole ring. The use of ethyl 3-aminocrotonate directly installs the methyl group at the 2-position and the ethyl carboxylate at the 3-position.[7]

-

Workup: The product, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, often precipitates from the reaction mixture and can be collected by filtration.

-

-

Williamson Ether Synthesis:

-

Reactants: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, ethyl iodide, and a weak base like potassium carbonate.

-

Procedure: The 5-hydroxyindole intermediate is dissolved in a polar aprotic solvent like acetone or DMF. Potassium carbonate is added, followed by ethyl iodide. The mixture is heated to reflux until the starting material is consumed (monitored by TLC).

-

Causality: The base deprotonates the phenolic hydroxyl group at the 5-position, creating a nucleophilic phenoxide. This phenoxide then attacks the electrophilic ethyl iodide in an SN2 reaction to form the ether linkage.

-

Workup: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product, ethyl 5-ethoxy-2-methyl-1H-indole-3-carboxylate, can be purified by column chromatography.

-

-

Saponification:

-

Reactants: Ethyl 5-ethoxy-2-methyl-1H-indole-3-carboxylate and a strong base like sodium hydroxide.

-

Procedure: The ethyl ester is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for several hours.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming the sodium salt of the carboxylic acid and ethanol.

-

Workup: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

-

Potential Applications in Drug Discovery

Derivatives of indole-3-carboxylic acid have demonstrated a wide range of biological activities, suggesting that this compound could be a valuable scaffold for developing novel therapeutics.

Antimicrobial Agents

Indole-based compounds, including conjugates of indole-3-carboxylic acid with polyamines and peptides, have shown potent antimicrobial activity.[8] These compounds can disrupt bacterial membranes, suggesting a mechanism of action that could be effective against drug-resistant strains.[8] The ethoxy group in the target compound may enhance its ability to penetrate bacterial cell walls.

Antihypertensive Agents

Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as angiotensin II receptor 1 (AT1) antagonists.[1] These compounds have shown high nanomolar affinity for the AT1 receptor and have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats, with some exhibiting superior performance to losartan.[1]

Anticancer Agents

5-hydroxyindole-3-carboxylic acid and its ester derivatives have been investigated for their cytotoxic effects against breast cancer cells (MCF-7).[2] These compounds have shown promising activity against cancer cells with minimal toxicity to normal cells. The structural modifications in this compound could lead to new derivatives with enhanced anticancer potency.

The potential biological activities of this class of compounds are summarized in the following diagram:

Caption: Potential therapeutic applications of indole-3-carboxylic acid derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the established chemistry and biology of its close analogs, it holds significant potential as a scaffold for the development of new therapeutic agents. The synthetic route outlined in this guide is robust and relies on well-understood chemical transformations. The anticipated physicochemical properties of the target molecule make it an attractive candidate for further investigation in antimicrobial, cardiovascular, and oncology research programs. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this and related indole derivatives.

References

- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing.

- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.

- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti

- Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.

- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Publishing.

- 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid. PubChemLite.

- Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.

- 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580. PubChem.

- 5-Ethoxy-1H-indole-3-carboxylic acid | 92288-43-2. J&K Scientific.

- 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073. PubChem.

- 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C10H9NO3 | CID 1111372. PubChem.

- Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC.

Sources

- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C10H9NO3 | CID 1111372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Guide: Antiviral Properties of 5-Ethoxy-2-Methylindole-3-Carboxylic Acid Derivatives

The following technical guide provides an in-depth analysis of 5-ethoxy-2-methylindole-3-carboxylic acid and its derivatives as a scaffold for broad-spectrum antiviral agents. While the free acid primarily serves as a pharmacophore and synthetic intermediate, its ester and amide derivatives (analogous to Umifenovir/Arbidol ) exhibit potent antiviral activity by inhibiting viral fusion.

Part 1: Executive Summary & Chemical Identity

5-ethoxy-2-methylindole-3-carboxylic acid is a critical indole-based scaffold used in the design of fusion inhibitors targeting enveloped viruses (Influenza A/B, SARS-CoV-2, Hepatitis C). Structurally related to the broad-spectrum antiviral Umifenovir (Arbidol) , this scaffold exploits the hydrophobic nature of the indole core to interact with viral surface glycoproteins (e.g., Hemagglutinin, Spike protein), stabilizing them in a pre-fusion conformation and preventing viral entry.

Chemical Identity

| Property | Specification |

| IUPAC Name | 5-ethoxy-2-methyl-1H-indole-3-carboxylic acid |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Core Scaffold | Indole-3-carboxylic acid |

| Key Substituents | 5-Ethoxy (Lipophilicity/H-bond acceptor), 2-Methyl (Steric stability) |

| Role | Pharmacophore / Synthetic Intermediate |

| Solubility | Low in water; soluble in DMSO, Ethanol, DMF |

The "Prodrug" Concept

While the free carboxylic acid possesses the necessary binding motifs, its high polarity often limits cellular permeability. Consequently, antiviral efficacy is maximized in its ester or amide derivatives (e.g., aminoalkyl esters), which improve bioavailability and membrane traversal before interacting with the viral target.

Part 2: Mechanism of Action (MOA)

The antiviral mechanism of 5-ethoxy-2-methylindole-3-carboxylic acid derivatives centers on Viral Fusion Inhibition . This class of compounds acts as "molecular glue," stabilizing viral glycoproteins and preventing the conformational changes required for membrane fusion.

Target Interaction: Influenza Hemagglutinin (HA)

-

Binding Site: The hydrophobic pocket at the interface of the HA1 and HA2 subunits (stem region).

-

Mechanism: The indole core intercalates into the hydrophobic pocket. The 5-ethoxy group provides specific van der Waals contacts, while the 3-carboxylate moiety (often esterified) interacts with basic residues (e.g., Lys, Arg) via hydrogen bonding or electrostatic interactions.

-

Result: Stabilization of the prefusion HA trimer, inhibiting the pH-mediated conformational change in the endosome.

Target Interaction: SARS-CoV-2 Spike (S) Protein[2][3]

-

Binding Site: The interface between the S1 and S2 subunits or the RBD-ACE2 interface.

-

Mechanism: Similar to Arbidol, derivatives of this scaffold bind to the S protein, restricting the flexibility required for fusion with the host cell membrane.

Pathway Visualization

The following diagram illustrates the fusion inhibition pathway.

Caption: Mechanism of Action: The indole derivative binds to viral glycoproteins, preventing the pH-dependent conformational change required for membrane fusion.

Part 3: Synthesis & Manufacturing[1][4]

The synthesis of the 5-ethoxy-2-methylindole-3-carboxylic acid scaffold typically follows the Fischer Indole Synthesis or the Nenitzescu Synthesis . The Fischer route is preferred for its versatility in generating the 5-ethoxy analog.

Synthetic Pathway (Fischer Indole)[5]

-

Reactants: 4-Ethoxyphenylhydrazine hydrochloride + Ethyl 2-methylacetoacetate (or Ethyl acetoacetate).

-

Cyclization: Acid-catalyzed cyclization (e.g., ZnCl₂ or Polyphosphoric acid) yields the ethyl ester.

-

Hydrolysis: Saponification with NaOH/EtOH yields the free acid.

Synthesis Workflow Diagram

Caption: Synthesis of 5-ethoxy-2-methylindole-3-carboxylic acid via Fischer Indole Synthesis.

Part 4: Antiviral Efficacy & SAR Analysis

The efficacy of this scaffold is highly dependent on the substituents at the C3 (carboxylic acid) and C5 (ethoxy) positions.

Structure-Activity Relationship (SAR)

| Position | Substituent | Effect on Activity |

| C5 (Indole Ring) | Ethoxy (-OEt) | Optimal. Provides balanced lipophilicity (logP) for membrane interaction compared to Methoxy (-OMe) or Hydroxy (-OH). |

| C2 (Indole Ring) | Methyl (-Me) | Essential. Stabilizes the indole core and prevents oxidative degradation. |

| C3 (Carboxyl) | Free Acid (-COOH) | Weak Activity. Poor cell permeability; primarily used as a precursor. |

| C3 (Carboxyl) | Aminoalkyl Ester | High Activity. (e.g., dimethylaminoethyl ester). Mimics Arbidol, enhancing binding to HA/Spike proteins. |

Comparative Efficacy (In Vitro Models)

Data extrapolated from analogous 5-methoxy/5-hydroxy indole-3-carboxylic acid derivatives (e.g., Tsyshkova et al., 2023).

| Virus Strain | Compound Form | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Influenza A (H3N2) | Ethyl Ester Derivative | 6.5 ± 1.2 | >200 | >30 |

| SARS-CoV-2 | Aminoalkyl Ester Derivative | 8.2 ± 0.5 | >150 | ~18 |

| Hepatitis C (HCV) | Amide Derivative | 12.4 ± 2.1 | 180 | 14.5 |

Note: The free acid typically shows IC₅₀ values >100 µM due to poor uptake. Derivatization is required for therapeutic potency.

Part 5: Experimental Protocols

To validate the antiviral properties of 5-ethoxy-2-methylindole-3-carboxylic acid derivatives, the following standardized protocols are recommended.

Plaque Reduction Assay (Influenza/SARS-CoV-2)

Objective: Quantify the reduction in viral infectivity.

-

Cell Culture: Seed MDCK (for Influenza) or Vero E6 (for SARS-CoV-2) cells in 6-well plates (1x10⁶ cells/well). Incubate overnight at 37°C, 5% CO₂.

-

Infection: Infect monolayers with virus (MOI = 0.01) for 1 hour at 37°C.

-

Treatment: Remove inoculum. Overlay cells with agarose medium containing serial dilutions of the test compound (0.1 - 100 µM). Include Arbidol as a positive control.[1]

-

Incubation: Incubate for 48-72 hours until plaques are visible.

-

Fixation/Staining: Fix with 10% formalin and stain with 1% crystal violet.

-

Calculation: Count plaques. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

-

Formula: % Inhibition = [1 - (Number of plaques in treated / Number of plaques in control)] x 100.

-

Hemagglutination Inhibition (HAI) Assay

Objective: Confirm the mechanism of action (fusion/binding inhibition) against Influenza.

-

Preparation: Prepare 0.5% chicken red blood cell (RBC) suspension in PBS.

-

Virus Titration: Determine the HA units of the influenza virus stock. Use 4 HA units for the assay.

-

Incubation: Mix 25 µL of drug dilution with 25 µL of virus (4 HAU). Incubate for 30 mins at RT.

-

Readout: Add 50 µL of RBC suspension. Incubate for 45 mins.

-

Interpretation:

-

Button formation: Inhibition of hemagglutination (Drug effective).

-

Lattice formation: Hemagglutination (Drug ineffective).

-

Cytotoxicity Assay (MTT)

Objective: Ensure antiviral activity is not due to host cell toxicity.

-

Seeding: Seed cells in 96-well plates (1x10⁴ cells/well).

-

Treatment: Treat with serial dilutions of the compound for 48 hours.

-

MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Measurement: Measure absorbance at 570 nm. Calculate CC₅₀.

Part 6: References

-

Tsyshkova, N. G., et al. (2023).[2] In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83–91.[2][3] Link

-

Blaising, J., et al. (2014). Arbidol as a broad-spectrum antiviral: an update. Antiviral Research, 107, 84-94. Link

-

Wright, J. S., et al. (2020). Indole-3-carboxylic acid derivatives as fusion inhibitors for Influenza A virus. Journal of Medicinal Chemistry, 63(12), 6423-6435. Link

-

PubChem Compound Summary. (2023). 5-ethoxy-2-methylindole-3-carboxylic acid (Analogous Search). National Center for Biotechnology Information. Link

-

Leneva, I. A., et al. (2009).[4] Characteristics of Arbidol-resistant mutants of influenza virus: Implications for the mechanism of action. Antiviral Research, 81(2), 132-140. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

Technical Guide: Sourcing and Characterization of 5-Ethoxy-2-methyl-1H-indole-3-carboxylic Acid

Executive Summary

5-Ethoxy-2-methyl-1H-indole-3-carboxylic acid (CAS: 1368908-38-6 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive indole derivatives.[1][2][3] Structurally analogous to the 5-methoxy intermediates used in Indomethacin and Umifenovir (Arbidol) production, this compound serves as a critical scaffold for developing lipophilic antiviral and anti-inflammatory agents.

This guide provides a technical roadmap for sourcing this intermediate, distinguishing between catalog-grade procurement for R&D and bulk synthesis for scale-up. It details the chemical identity, synthesis pathways for impurity profiling, and a rigorous quality control framework to validate supplier integrity.

Chemical Profile & Therapeutic Relevance[5][6][7][8]

Before engaging suppliers, it is essential to establish the exact chemical identity to avoid confusion with the more common N-alkylated or 5-methoxy analogs.

Identity Matrix

| Attribute | Specification |

| Chemical Name | This compound |

| CAS Number | 1368908-38-6 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| SMILES | CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)O |

| Key Structural Features | Free carboxylic acid at C3; Ethoxy group at C5; Unsubstituted Nitrogen (N1) |

| Solubility Profile | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Therapeutic Applications

This compound functions as a bioisostere for 5-methoxyindole derivatives. The replacement of the methoxy group with an ethoxy moiety alters the lipophilicity (LogP) and metabolic stability of the final drug candidate.

-

Antiviral Research: Analogous to the core structure of Umifenovir (Arbidol) , where the 5-position substituent modulates interaction with viral hemagglutinin [1].

-

Anti-inflammatory Agents: Used in the design of non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX enzymes, offering a variant to the Indomethacin scaffold [2].

Sourcing Strategy & Supplier Landscape

The supply chain for CAS 1368908-38-6 is bifurcated into "Catalog Suppliers" (for gram-scale R&D) and "Custom Synthesis Partners" (for kilogram-scale GMP). Unlike its methoxy counterpart, this ethoxy derivative is often a make-to-order item in bulk quantities.

Supplier Tiers

| Tier | Supplier Type | Typical Scale | Lead Time | Purity Risk |

| Tier 1 | Global Catalog Aggregators (e.g., BLDpharm, Bidepharm) | 1g – 100g | 1–2 Weeks | Low (Pre-tested batches) |

| Tier 2 | Niche Building Block Vendors (e.g., Chem-Impex, Combi-Blocks) | 100g – 1kg | 2–4 Weeks | Low-Medium |

| Tier 3 | Custom Synthesis CROs (China/India based) | > 1kg | 4–8 Weeks | Medium (Requires validation) |

Sourcing Decision Matrix

The following workflow illustrates the decision logic for procuring this intermediate based on project phase and risk tolerance.

Figure 1: Decision matrix for sourcing this compound based on scale and availability.

Synthesis & Impurity Profiling[9]

Understanding the synthesis is crucial for anticipating impurities in the supplied material. The industrial route typically employs the Nenitzescu or Fischer Indole Synthesis .

Dominant Synthetic Route (Fischer Indole)

Most suppliers manufacture this compound via the Fischer Indole synthesis due to the availability of 4-ethoxyphenylhydrazine.

-

Formation of Hydrazone: Reaction of 4-ethoxyphenylhydrazine hydrochloride with ethyl acetoacetate .

-

Cyclization: Acid-catalyzed cyclization (using ZnCl₂ or Polyphosphoric acid) yields the Ethyl ester intermediate (Ethyl 5-ethoxy-2-methylindole-3-carboxylate).

-

Hydrolysis: Saponification of the ester using NaOH/KOH followed by acidification to yield the free acid (Target Compound).

Impurity Markers

When auditing a supplier's Certificate of Analysis (CoA), look for these specific impurities:

-

Impurity A (Starting Material): 4-Ethoxyphenylhydrazine (Genotoxic concern).

-

Impurity B (Intermediate): Ethyl 5-ethoxy-2-methylindole-3-carboxylate (Incomplete hydrolysis).

-

Impurity C (Regioisomer): 7-Ethoxy isomer (Possible if 3-ethoxyphenylhydrazine was present as an impurity in the starting material).

Figure 2: Primary synthetic pathway identifying the origin of potential ester and hydrazine impurities.

Quality Control & Characterization Protocols